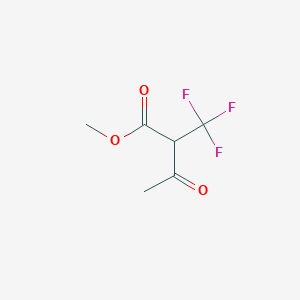

Methyl 3-oxo-2-(trifluoromethyl)butanoate

Description

Contextual Significance of Fluorinated Beta-Keto Esters

Fluorinated beta-keto esters are a class of organic compounds that have become increasingly important in various fields of chemical science, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.combeilstein-journals.org For instance, the high electronegativity of fluorine can influence the acidity of nearby protons and the polarity of the molecule. This can lead to enhanced metabolic stability and increased bioavailability in drug candidates. mdpi.com

The trifluoromethyl (CF3) group, in particular, is a common feature in many pharmaceuticals and agrochemicals. Its incorporation can lead to improved properties such as enhanced binding affinity to biological targets. mdpi.com Beta-keto esters, on the other hand, are versatile synthetic intermediates due to the presence of multiple reactive sites. mdpi.com This dual functionality makes fluorinated beta-keto esters valuable building blocks for the synthesis of more complex molecules.

Overview of Academic Research Trajectories for Methyl 3-oxo-2-(trifluoromethyl)butanoate

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the research trajectories for this compound can be inferred from the broader interest in α-(trifluoromethyl)-β-keto esters and their applications in organic synthesis.

One significant area of research is the use of these compounds as precursors for the synthesis of trifluoromethyl-containing heterocycles. The dicarbonyl functionality allows for reactions with various dinucleophiles to construct a wide range of ring systems, which are often scaffolds for biologically active molecules.

Another research trajectory involves the stereoselective transformation of fluorinated beta-keto esters. The development of catalytic methods to introduce fluorine or trifluoromethyl groups asymmetrically is a key focus in modern organic chemistry. mdpi.com While specific studies on this compound are limited, the general methodologies developed for the asymmetric synthesis of related compounds are applicable.

Furthermore, the reactivity of the carbonyl and ester groups in α-(trifluoromethyl)-β-keto esters makes them suitable for a variety of chemical transformations, positioning them as valuable intermediates in multi-step synthetic sequences.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 93885-06-4 |

| Molecular Formula | C₆H₇F₃O₃ |

| Molecular Weight | 184.11 g/mol |

| Appearance | Not specified |

| Purity | ≥95% |

An interactive data table with computational chemistry data for this compound is provided below.

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 43.37 Ų |

| LogP (octanol-water partition coefficient) | 0.9269 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-2-(trifluoromethyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWIRYYZPASCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies

Conventional Synthetic Routes to Methyl 3-oxo-2-(trifluoromethyl)butanoate

Conventional methods for the synthesis of β-keto esters, such as ester condensation and acylation reactions, can be adapted for the preparation of this compound. These routes typically involve the formation of a carbon-carbon bond between a propanoate synthon and a trifluoroacetyl group.

Ester Condensation Reactions and Variants

The Claisen condensation is a cornerstone reaction in the synthesis of β-keto esters. In the context of this compound, this would involve a crossed Claisen condensation between methyl propanoate and an ethyl trifluoroacetate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of methyl propanoate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

A key challenge in crossed Claisen condensations is the potential for self-condensation of the enolizable ester (methyl propanoate in this case). To favor the desired cross-condensation product, the non-enolizable ester (ethyl trifluoroacetate) is often used in excess. The mechanism involves the following key steps:

Enolate Formation: A strong base abstracts an α-proton from methyl propanoate.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of ethyl trifluoroacetate.

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester.

A variation of this approach involves a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction. While not directly reported for this specific molecule, this methodology has been successfully employed for the synthesis of trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate using a strong base like sodium hydride nih.govresearchgate.net. This suggests a potential, albeit less direct, pathway where a related condensation product could undergo cleavage to yield the target compound.

Acylation and Related Approaches

Acylation of a pre-formed enolate of methyl propanoate with a suitable trifluoroacetylating agent is another viable conventional route. This method offers more control over the reaction compared to the Claisen condensation as it avoids the issue of self-condensation.

The general strategy involves the deprotonation of methyl propanoate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to quantitatively form the lithium enolate. This enolate is then treated with a trifluoroacetylating agent, such as trifluoroacetyl chloride or trifluoroacetic anhydride. The highly reactive enolate readily attacks the electrophilic carbonyl of the trifluoroacetylating agent, leading to the formation of this compound after an aqueous workup.

The choice of base and reaction conditions is crucial to prevent side reactions, such as O-acylation. The use of hindered bases like LDA generally favors C-acylation.

Advanced Synthetic Methodologies

Modern synthetic chemistry has seen the development of more sophisticated methods that offer improved efficiency, selectivity, and milder reaction conditions. These include catalytic approaches and multicomponent reactions.

Catalytic Synthesis Approaches

Various metal-catalyzed and organocatalytic systems have been developed for the asymmetric trifluoromethylation of β-keto esters, which could be applied to an appropriate precursor to yield an enantiomerically enriched version of this compound. For instance, copper-catalyzed electrophilic trifluoromethylation of β-keto esters has been reported to proceed with high yields nih.gov.

Another advanced approach involves the direct trifluoromethylation of esters using reagents like fluoroform (HCF3), a potent greenhouse gas, in the presence of a strong base and a suitable solvent system. For example, the combination of fluoroform and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures has been shown to be effective for the synthesis of trifluoromethyl ketones from methyl esters beilstein-journals.orglibretexts.orgyoutube.com. While this method primarily yields ketones, modifications could potentially lead to the desired β-keto ester.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented, related strategies have been employed for the synthesis of other trifluoromethylated compounds. For example, one-pot multicomponent syntheses of trifluoromethylated heterocycles often involve a trifluoromethylated β-dicarbonyl compound as a key building block libretexts.org. This suggests the potential for designing an MCR that assembles this compound from simpler starting materials in a convergent and atom-economical fashion.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing sustainable and environmentally benign processes. Key areas of focus include the use of less hazardous reagents, solvent-free conditions, and catalytic methods.

The use of fluoroform as a trifluoromethylating agent, as mentioned in the catalytic synthesis section, aligns with green chemistry principles as it utilizes an industrial byproduct beilstein-journals.orglibretexts.orgyoutube.com. However, the strong bases and low temperatures typically required for this transformation present challenges in terms of energy consumption and safety.

Solvent-free synthesis is another green approach that can be explored. For related compounds, zinc triflate has been used as a catalyst for the synthesis of β-enamino ketones and esters from 1,3-dicarbonyl compounds and amines under solvent-free conditions. While not directly applicable to the synthesis of the target molecule from its primary precursors, this demonstrates the feasibility of solvent-free approaches in the synthesis of related β-dicarbonyl compounds.

Furthermore, the development of catalytic methods, as discussed in section 2.2.1, is inherently a green approach as it reduces the amount of stoichiometric reagents and often allows for milder reaction conditions, leading to less waste and energy consumption. Future research in this area will likely focus on developing more efficient and environmentally friendly catalytic systems for the synthesis of this compound and other fluorinated compounds.

Solvent-Free and Aqueous Methodologies

The development of solvent-free and aqueous synthetic methods represents a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs). These approaches not only mitigate environmental pollution but can also lead to improved reaction efficiency, simplified work-up procedures, and reduced costs.

One promising solvent-free approach for the synthesis of β-keto esters, a class of compounds to which this compound belongs, is mechanochemistry. Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This technique has been successfully applied to the fluorination of β-keto esters. For instance, the enantioselective fluorination of both cyclic and acyclic β-keto esters has been achieved with high yields and enantioselectivities using a planetary ball mill under solvent-free conditions. This method demonstrates the potential for producing chiral fluorinated compounds in a more sustainable manner.

Another solvent-free strategy involves performing Claisen condensations under neat conditions. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. By heating a mixture of an ester and a strong base in the absence of a solvent, the corresponding β-keto ester can be obtained. This approach significantly reduces waste generation compared to traditional solution-phase reactions. While not specifically detailed for this compound, the principle of solvent-free Claisen condensation is applicable. A plausible route would involve the condensation of methyl acetate with a suitable trifluoromethylating agent or the trifluoroacetylation of methyl acetoacetate under solvent-free conditions.

Aqueous methodologies, while less common for this specific transformation due to the water-sensitivity of some reagents, are also being explored. The use of water as a solvent is highly desirable from an environmental perspective due to its abundance, non-toxicity, and non-flammability. Research into phase-transfer catalysis could pave the way for effective aqueous synthesis of fluorinated β-keto esters by facilitating the reaction between water-insoluble organic substrates and water-soluble reagents.

Comparison of Synthetic Methodologies for β-Keto Esters

| Methodology | Typical Solvent | Key Advantages | Potential Challenges for this compound Synthesis |

|---|---|---|---|

| Conventional Synthesis | Organic Solvents (e.g., THF, Diethyl ether) | Well-established procedures | Use of hazardous solvents, waste generation |

| Mechanochemical Synthesis | Solvent-free (neat) | Reduced solvent waste, potentially faster reaction times | Requires specialized equipment (ball mill), optimization of milling parameters |

| Solvent-free Thermal Condensation | Solvent-free (neat) | Eliminates solvent use, simplified setup | May require high temperatures, potential for side reactions |

| Aqueous Synthesis | Water | Environmentally benign, safe | Hydrolysis of ester, low solubility of organic reactants |

Sustainable Catalysis in Production

The use of sustainable catalysis is a key principle of green chemistry, focusing on the use of catalysts to enhance reaction efficiency, selectivity, and reduce energy consumption and waste. In the context of this compound production, sustainable catalysis can be applied to both the carbon-carbon bond formation and the trifluoromethylation step.

For the Claisen-type condensation to form the β-keto ester backbone, the use of heterogeneous catalysts is a promising sustainable alternative to traditional homogeneous bases like sodium ethoxide. Solid bases, such as supported alkali metal carbonates or hydrotalcites, can facilitate the reaction and are easily separated from the reaction mixture, allowing for catalyst recycling and continuous processing.

In the realm of trifluoromethylation, significant advances have been made in developing more sustainable trifluoromethylating agents and catalytic systems. Fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct, is being explored as an economical and atom-efficient source of the trifluoromethyl group. sigmaaldrich.comrsc.org Catalytic methods are being developed to activate fluoroform for the nucleophilic trifluoromethylation of esters. While the direct trifluoromethylation of a pre-formed enolate of methyl acetoacetate is a plausible route, research has also focused on the direct conversion of esters to trifluoromethyl ketones, which are closely related structures.

Furthermore, biocatalysis offers a highly sustainable approach to organic synthesis. While the direct enzymatic synthesis of this compound has not been extensively reported, enzymes such as lipases and esterases could potentially be engineered to catalyze the key condensation step under mild, aqueous conditions. Moreover, carbonyl reductases are used in the sustainable production of chiral β-hydroxy esters, which are downstream products of β-keto esters, highlighting the potential for integrated biocatalytic processes. nih.gov

Examples of Sustainable Catalytic Approaches in Fluorinated Compound Synthesis

| Catalytic Approach | Catalyst Type | Reaction Type | Relevance to this compound Synthesis | Sustainability Benefits |

|---|---|---|---|---|

| Heterogeneous Base Catalysis | Solid bases (e.g., supported K2CO3) | Claisen Condensation | Formation of the β-keto ester backbone | Catalyst recyclability, reduced waste |

| Fluoroform Activation | Transition metal complexes | Nucleophilic Trifluoromethylation | Introduction of the trifluoromethyl group | Utilization of a greenhouse gas byproduct, atom economy |

| Biocatalysis | Engineered enzymes (e.g., lipases, reductases) | Ester condensation, stereoselective reduction | Potential for mild and selective synthesis | Biodegradable catalyst, aqueous reaction conditions, high selectivity |

Reaction Chemistry and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity at Key Centers

The unique electronic properties imparted by the trifluoromethyl group significantly influence the reactivity of the adjacent alpha-carbon and the two carbonyl moieties in Methyl 3-oxo-2-(trifluoromethyl)butanoate.

The carbon atom situated between the two carbonyl groups (the α-carbon) is the most acidic position in the molecule. The strong electron-withdrawing nature of the trifluoromethyl group, in conjunction with the ester and ketone carbonyls, enhances the acidity of the α-proton, facilitating the formation of an enolate under basic conditions. This enolate is a soft nucleophile and readily participates in carbon-carbon bond-forming reactions.

One of the key reactions involving the α-carbon is the Michael addition, a conjugate addition to α,β-unsaturated carbonyl compounds. For instance, cinchona alkaloid squaramide catalysts have been successfully employed in the asymmetric Michael addition of related α-aryl isocyanoacetates to β-trifluoromethylated enones. buchler-gmbh.com While not directly involving this compound as the nucleophile, these studies highlight the utility of trifluoromethylated building blocks in such conjugate additions. Organocatalysts, particularly those based on thiourea, are effective in promoting enantioselective Michael additions by activating the electrophile through hydrogen bonding. nih.govresearchgate.net

Direct chemical transformation of the highly stable trifluoromethyl (CF₃) group is challenging due to the strength of the carbon-fluorine bonds. However, recent advances have demonstrated that under specific catalytic conditions, the CF₃ group can be activated. An unprecedented Palladium-catalyzed defluorination/arylation of α-trifluoromethyl ketones has been developed. rsc.orgrsc.org This reaction proceeds through a proposed mechanism involving a β-fluorine elimination to generate a 2,2-difluorovinyl ketone intermediate, followed by oxidative addition of a C-F bond to the palladium catalyst. rsc.org This methodology represents a significant breakthrough, allowing the CF₃ group to be used as a synthetic handle for further molecular elaboration. For example, various α-trifluoromethyl ketones have been successfully coupled with arylboronic acids to yield Z-fluoro-α,β-unsaturated ketones with high selectivity. rsc.org Although demonstrated on ketones, this chemistry opens potential pathways for modifying the trifluoromethyl group in β-ketoesters like this compound. rsc.org

The two carbonyl groups—the ketone and the ester—present distinct sites for nucleophilic attack. The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.

Nucleophilic addition of Grignard reagents to the ketone is a common transformation. For instance, the addition of methylmagnesium bromide to α-CF₃ β-keto esters has been used to create products with two adjacent quaternary stereocenters. thieme-connect.com The reaction proceeds with high diastereoselectivity, which is influenced by the existing stereocenter at the α-position.

Reduction of the ketone moiety provides access to β-hydroxy esters, which are valuable synthetic intermediates. The stereochemical outcome of this reduction is highly dependent on the reagent and conditions used. For example, enzymatic reductions using ketoreductases (KREDs) on analogous α-fluoro-β-keto esters have shown excellent diastereo- and enantioselectivity, providing access to specific syn- or anti-α-fluoro-β-hydroxy ester isomers through a dynamic reductive kinetic resolution process. alaska.edu This highlights the potential for highly controlled reductions of the ketone in this compound.

The ester carbonyl can also undergo nucleophilic attack, although it typically requires stronger nucleophiles or conversion to a more reactive species. A notable reaction is the nucleophilic trifluoromethylation of esters using fluoroform (HCF₃) and a strong base like potassium hexamethyldisilazide (KHMDS) to generate trifluoromethyl ketones. beilstein-journals.org This reaction essentially reverses the formation of a β-ketoester from a simpler ester, demonstrating the reactivity of the ester group under specific, highly basic conditions. beilstein-journals.org

Stereochemical Aspects in Transformations

Controlling the stereochemistry during the synthesis and transformation of molecules like this compound is crucial for their application, particularly in medicinal chemistry. The presence of the trifluoromethyl group can significantly influence the facial selectivity of approaching reagents.

When new stereocenters are formed in molecules that already contain one, the relative orientation of these centers is critical. Diastereoselective reactions of α-trifluoromethyl β-ketoesters often proceed with high levels of control.

The reduction of the ketone is a prime example. The diastereoselective reduction of α-trifluoromethyl ketones can lead to the formation of β-trifluoromethyl alcohols with adjacent stereocenters. nih.gov The stereochemical outcome is often predictable based on models such as Felkin-Anh or by chelation control, depending on the reaction conditions and the reducing agent employed. Organocatalytic vinylogous aldol (B89426) reactions between alkylidenepyrazolones and trifluoromethyl ketones have been shown to produce chiral tertiary alcohols with excellent diastereoselectivity. acs.orgnih.gov Similarly, enzymatic reductions of related β-ketoesters provide a powerful method for achieving high diastereoselectivity, allowing access to specific diastereomers of the corresponding β-hydroxy ester. alaska.edu

The utility of these diastereoselective transformations is highlighted in the synthesis of complex molecules where the relative stereochemistry of multiple centers must be precisely controlled. mdpi.com

Creating a specific enantiomer of a chiral molecule is a central goal of asymmetric synthesis. For this compound, the key stereocenter is the α-carbon. Enantioselective methods focus on creating this center with a high degree of enantiomeric excess (ee).

Phase-transfer catalysis using cinchona alkaloid derivatives has been applied to the enantioselective Michael addition of various nucleophiles, establishing the stereochemistry at the α-position with high fidelity. buchler-gmbh.comnih.govrsc.org Furthermore, copper-catalyzed electrophilic trifluoromethylation of β-keto esters using chiral ligands, such as those based on bis(oxazoline) (boxmi), has proven highly effective for creating α-trifluoromethyl-α-substituted β-keto esters with excellent enantioselectivity, often exceeding 95% ee. thieme-connect.commdpi.com

Table 1: Enantioselective Trifluoromethylation of a β-Keto Ester Data derived from studies on analogous cyclic β-keto esters.

| Entry | Substrate Ester Group | Ligand | Yield (%) | ee (%) |

| 1 | tert-Butyl | boxmi | 85 | 92 |

| 2 | Methyl | boxmi | - | 82 |

| 3 | Benzyl | boxmi | - | 80 |

This table illustrates the impact of the ester group on enantioselectivity in a Cu-catalyzed trifluoromethylation reaction, showing that bulkier esters can lead to higher enantiomeric excess. thieme-connect.com

Chiral auxiliaries offer another robust strategy for controlling stereochemistry. researchgate.net These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. Oxazolidinones, popularized by David Evans, are common chiral auxiliaries. An N-acyl oxazolidinone derived from a β-ketoacid can be alkylated or fluorinated with high diastereoselectivity. nih.gov The auxiliary forces the enolate to adopt a specific conformation, leading to a facial bias for the approach of the electrophile. After the reaction, the chiral auxiliary can be cleaved and recovered, yielding the enantiomerically enriched product. nih.gov This approach has been successfully applied to the asymmetric fluoroalkylation of N-acyl oxazolidinones, demonstrating its power in creating complex fluorinated stereocenters. nih.gov

Rearrangement Reactions and Fragmentations

The presence of multiple functional groups in this compound makes it a candidate for various rearrangement and fragmentation reactions, particularly under thermal, photochemical, or mass spectrometric conditions.

Rearrangement Reactions:

Although no specific rearrangement reactions for this compound have been documented in dedicated studies, the chemistry of related β-dicarbonyl compounds and trifluoromethyl ketones suggests potential pathways. For instance, α-hydroxy ketones bearing a trifluoromethyl group are known to undergo cyclization and rearrangement reactions. rsc.org It is conceivable that under certain conditions, such as in the presence of specific catalysts or upon derivatization, the title compound could participate in analogous transformations. For example, a reaction could potentially proceed via an intermediate that facilitates the migration of a group to an adjacent atom.

One area of related research involves the reaction of α-hydroxy ketones with trifluoromethyl N-acylhydrazones, which proceeds through a cyclization/rearrangement pathway to form multi-substituted trifluoromethyloxazolines. rsc.org This highlights the influence of the trifluoromethyl group on the reactivity of adjacent functional groups and suggests that derivatives of this compound could undergo synthetically useful rearrangements.

Fragmentations:

The fragmentation of this compound, particularly under mass spectrometry conditions, can be predicted based on the established fragmentation patterns of esters and ketones. The thermal decomposition of a related compound, methyl butanoate, has been studied and shown to proceed through various pathways including intramolecular hydrogen transfer and bond fission. rsc.orgnih.gov While the trifluoromethyl group will significantly influence the fragmentation of the target compound, the general principles observed for methyl butanoate offer a foundational understanding.

Key fragmentation pathways for esters often involve the loss of the alkoxy group or cleavage adjacent to the carbonyl group. For this compound, likely fragmentation patterns would include:

α-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent carbon atoms.

McLafferty-type Rearrangements: If a transferable γ-hydrogen is available in a derivative of the molecule.

Loss of small neutral molecules: Such as CO, CO2, or molecules related to the ester functionality.

The electron-withdrawing nature of the trifluoromethyl group would be expected to influence the stability of the resulting fragment ions. Studies on trifluoromethyl-substituted methcathinone (B1676376) isomers have shown characteristic fragmentation patterns in mass spectrometry, which can help in differentiating between isomers. nih.gov

A hypothetical fragmentation pattern for this compound is presented in the table below, based on the principles of mass spectrometry.

| Fragment (m/z) | Proposed Structure/Loss |

| M+ | Molecular Ion |

| M - 31 | Loss of OCH₃ |

| M - 59 | Loss of COOCH₃ |

| M - 69 | Loss of CF₃ |

| 43 | CH₃CO⁺ |

This table is illustrative and based on general fragmentation patterns of related compounds.

Mechanistic Studies of Novel Reactions

Detailed mechanistic studies specifically on novel reactions of this compound are not extensively reported. However, the synthesis and reactivity of trifluoromethyl ketones and β-keto esters have been a subject of significant research, providing insights into plausible reaction mechanisms. beilstein-journals.orgnih.gov

The synthesis of trifluoromethyl ketones from esters using nucleophilic trifluoromethylating agents is a well-established area of study. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the reaction of methyl esters with fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) provides a direct route to trifluoromethyl ketones. beilstein-journals.orgbeilstein-journals.org The mechanism of such reactions involves the in-situ generation of the trifluoromethyl anion (CF₃⁻), which then acts as a nucleophile.

A Plausible Reaction Mechanism: Nucleophilic Trifluoromethylation

A general mechanism for the conversion of an ester to a trifluoromethyl ketone, which could be relevant to the synthesis of compounds structurally related to this compound, is outlined below:

Deprotonation: A strong base deprotonates fluoroform to generate the trifluoromethyl anion.

Nucleophilic Attack: The trifluoromethyl anion attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The alkoxy group is eliminated, leading to the formation of the trifluoromethyl ketone.

The reaction conditions, such as the choice of solvent and base, are critical for the success of this transformation and can influence the reaction mechanism and product yields.

The table below summarizes the key steps and intermediates in a generalized nucleophilic trifluoromethylation of an ester.

| Step | Description | Key Intermediates/Species |

| 1 | Generation of Trifluoromethyl Anion | CF₃⁻ |

| 2 | Nucleophilic Addition to Ester Carbonyl | Tetrahedral Hemiacetal Intermediate |

| 3 | Elimination of Alkoxide | Trifluoromethyl Ketone, Alkoxide |

This table represents a generalized mechanism and is not based on a specific study of this compound.

Further research into the specific reactions of this compound would be necessary to elucidate the precise mechanisms of its transformations and to explore its full potential in synthetic organic chemistry.

Utility As a Versatile Synthon in Organic Synthesis

Precursor for Fluorinated Heterocyclic Compounds

The structure of Methyl 3-oxo-2-(trifluoromethyl)butanoate, containing two electrophilic carbonyl centers, makes it a theoretical precursor for the synthesis of various heterocyclic compounds through condensation reactions with dinucleophiles.

Synthesis of Pyrazolones and Related Nitrogen-Containing Rings

While β-ketoesters are classical precursors for the synthesis of pyrazolones via condensation with hydrazines, specific literature detailing the reaction of this compound for this purpose is not readily found. The general reaction mechanism would involve the initial reaction of a hydrazine derivative with the more reactive ketone carbonyl, followed by cyclization and dehydration to form the pyrazolone ring. The trifluoromethyl group at the C2 position would be expected to influence the regioselectivity and reactivity of the cyclization.

Formation of Oxygen-Containing Cyclic Structures

The use of this compound in the synthesis of oxygen-containing heterocycles is not well-documented in publicly available scientific literature. In theory, it could undergo reactions with 1,2- or 1,3-diols or other oxygen-based dinucleophiles to form corresponding cyclic structures, but specific examples have not been reported.

Building Block for Fluorinated Aliphatics and Aromatics

Fluorinated building blocks are crucial in medicinal and materials chemistry. The trifluoromethyl group in this compound can impart unique properties such as increased metabolic stability and altered electronic characteristics. However, specific published research on the utilization of this compound for the synthesis of other fluorinated aliphatic and aromatic compounds is scarce.

Role in the Construction of Advanced Pharmaceutical Intermediates

The incorporation of trifluoromethyl groups is a common strategy in drug design. Chemical suppliers list this compound as a compound available for research and development, and it is mentioned in catalogs alongside other pharmaceutical intermediates. However, specific examples of its application in the synthesis of advanced pharmaceutical intermediates are not detailed in the accessible scientific literature.

Contributions to Agrochemical Research as Synthetic Intermediate

Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to enhance the efficacy and stability of products. While the potential for this compound to serve as an intermediate in agrochemical synthesis exists due to its functional groups, there is no specific information available in the public domain detailing its use in this research area.

Applications in Advanced Materials Chemistry

The introduction of trifluoromethyl groups can enhance the thermal stability and modify the electronic properties of materials. Despite the potential of this compound as a monomer or modifier in polymer and materials science, there is a lack of specific published applications in this field.

Advanced Characterization Techniques and Analytical Methodologies in Research

High-Resolution Spectroscopic Analysis for Mechanistic and Structural Elucidation

Spectroscopic techniques are fundamental to the detailed molecular-level understanding of "Methyl 3-oxo-2-(trifluoromethyl)butanoate". They provide insights into the compound's structural framework and the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of "this compound". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. For a comprehensive analysis, ¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For "this compound", the spectrum is expected to show distinct signals for the methyl ester protons and the acetyl group protons. The chemical shifts of these protons are influenced by the electronegative trifluoromethyl and carbonyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals would correspond to the carbonyl carbons of the ketone and ester groups, the carbon atom of the trifluoromethyl group, the carbon at the α-position, and the methyl carbons. The chemical shift of the carbon attached to the fluorine atoms is significantly affected by their strong electron-withdrawing nature.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For "this compound", a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a clear indication of the electronic environment of the CF₃ group.

A representative set of expected NMR data is summarized in the interactive table below.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.8 | Singlet | - | -OCH₃ |

| ¹H | ~2.4 | Singlet | - | -C(O)CH₃ |

| ¹³C | ~195 | Quartet | J(C,F) ≈ 35 | C=O (ketone) |

| ¹³C | ~165 | Quartet | J(C,F) ≈ 3 | C=O (ester) |

| ¹³C | ~123 | Quartet | J(C,F) ≈ 280 | CF₃ |

| ¹³C | ~65 | Quartet | J(C,F) ≈ 25 | CH-CF₃ |

| ¹³C | ~53 | Singlet | - | -OCH₃ |

| ¹³C | ~27 | Singlet | - | -C(O)CH₃ |

| ¹⁹F | ~-70 | Singlet | - | -CF₃ |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate determination of the molecular weight and elemental composition of "this compound". This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous confirmation of the chemical formula, C₆H₇F₃O₃. HRMS is also invaluable for monitoring reaction progress by detecting the presence of the product and any intermediates or byproducts.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 185.0375 | Typically within 5 ppm |

| [M+Na]⁺ | 207.0194 | Typically within 5 ppm |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in "this compound".

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The C=O stretching vibrations of the ketone and ester groups will appear as intense peaks in the region of 1700-1780 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ region.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1750 | Stretching vibration |

| C=O (ketone) | ~1725 | Stretching vibration |

| C-F | ~1100-1300 | Stretching vibrations |

| C-O | ~1000-1300 | Stretching vibration |

Raman Spectroscopy: While less commonly reported for routine characterization, Raman spectroscopy can provide complementary information. The symmetric stretching vibrations of non-polar bonds can be more prominent in Raman spectra, offering additional structural details.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating "this compound" from starting materials, reagents, and byproducts, as well as for assessing its purity.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for the analysis of "this compound".

Gas Chromatography (GC): Due to its volatility, "this compound" is well-suited for GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity assessment and mass spectral data for identity confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For "this compound", reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common method for purity determination.

"this compound" possesses a chiral center at the α-carbon. When synthesized as a racemic mixture, the separation of its enantiomers is crucial, especially for applications in asymmetric synthesis or for pharmaceutical intermediates. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations. SFC often provides faster and more efficient separations than traditional HPLC, with the added benefit of being a more environmentally friendly "green" chemistry technique due to its use of supercritical carbon dioxide as the primary mobile phase. Chiral stationary phases (CSPs) are employed in SFC to achieve the separation of the enantiomers of "this compound". The determination of enantiomeric excess (ee) is a critical application of chiral SFC in the context of this compound.

X-ray Crystallography of Derived Structures for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation and, for chiral molecules, the absolute stereochemistry. thieme-connect.deresearchgate.net For a compound like this compound, which may be a liquid or may not readily form single crystals suitable for diffraction studies, researchers often employ the strategy of chemical derivatization. This involves converting the initial molecule into a more complex, crystalline solid, allowing for successful X-ray analysis. The insights gained from the derivative's crystal structure can then be used to infer the stereochemical outcome of the reactions involving the parent compound.

A primary strategy for inducing crystallinity and determining absolute configuration involves the use of chiral auxiliaries. researchgate.netsigmaaldrich.comwikipedia.org These are enantiomerically pure compounds that are temporarily attached to the molecule of interest to control the stereochemical course of a reaction. The resulting product is a diastereomer, and if it can be crystallized, X-ray diffraction can elucidate the absolute configuration of all stereocenters, including the one newly formed. Once the stereochemistry is confirmed, the auxiliary can be cleaved. nih.gov

Another powerful approach involves incorporating the chiral unit derived from the parent compound into a larger molecule with well-defined conformational preferences, such as a peptide. nii.ac.jp This method is particularly useful as the regular, repeating structure of a peptide backbone often facilitates crystallization.

Detailed Research Findings

Research in the field of fluorinated amino acids provides a salient example of using derivatization for crystallographic analysis. While not directly starting from this compound, studies on closely related α-trifluoromethyl α-amino acids, which can be synthesized from trifluoropyruvate imines, illustrate the methodology perfectly. In one such study, optically active (R)- and (S)-α-trifluoromethylalanine (αCF3Ala) were synthesized and incorporated into a pentapeptide chain composed of L-leucine residues. nii.ac.jp The resulting diastereomeric peptides were successfully crystallized, and their structures were solved by X-ray diffraction.

The crystallographic data obtained from these peptide derivatives provided definitive proof of the absolute configuration of the αCF3Ala residue. The known stereochemistry of the L-leucine residues acts as an internal reference, allowing for the unambiguous assignment of the newly created stereocenter.

The table below summarizes the key crystallographic and conformational data for the two L-Leu-based pentapeptides incorporating the (R) and (S) isomers of α-trifluoromethylalanine.

| Parameter | Peptide with (R)-αCF₃Ala | Peptide with (S)-αCF₃Ala |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| Overall Conformation | Right-handed 3₁₀-helix | Right-handed 3₁₀-helix |

| Residue 1 (L-Leu) φ, ψ | -64.4°, -28.9° | -66.8°, -26.5° |

| Residue 2 (L-Leu) φ, ψ | -66.2°, -25.8° | -67.1°, -25.2° |

| Residue 3 (αCF₃Ala) φ, ψ | -59.5°, -31.7° | -58.1°, -33.9° |

| Resiude 4 (L-Leu) φ, ψ | -65.4°, -27.7° | -97.2°, 170.8° |

| Residue 5 (L-Leu) φ, ψ | -128.0°, 116.4° | 60.1°, 30.2° |

| Data sourced from Kokin, et al. (2016). Torsion angles (φ, ψ) are given in degrees (°). nii.ac.jp |

This detailed structural information, obtainable only through X-ray crystallography of suitable derivatives, is crucial for establishing structure-activity relationships and for the rational design of molecules with specific biological functions or material properties. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties. For Methyl 3-oxo-2-(trifluoromethyl)butanoate, methods like ab initio Hartree-Fock (HF) or post-HF methods, and more commonly, Density Functional Theory (DFT), are employed to determine its electronic structure.

These calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence these properties. For instance, it would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the carbonyl carbons.

Detailed analysis of the molecular orbitals can reveal the nature of bonding and antibonding interactions within the molecule. The calculated dipole moment and polarizability provide insights into the molecule's interaction with solvents and other molecules.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G* |

| Mulliken Charge on C2 | +0.45 | DFT/B3LYP/6-31G* |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and transition states. For this compound, DFT studies can be instrumental in understanding its behavior in various chemical transformations.

For example, in a nucleophilic addition to one of the carbonyl groups, DFT calculations can map out the potential energy surface of the reaction. This allows for the identification of the transition state structure and the calculation of the activation energy barrier. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. DFT has been successfully used to study the mechanisms of reactions involving other β-keto esters and trifluoromethylated compounds nih.govnih.govresearchgate.net.

These studies can also shed light on the role of catalysts by modeling the interaction of the catalyst with the substrate and its effect on the transition state geometry and energy. The calculation of vibrational frequencies helps to confirm that the identified stationary points are indeed minima (reactants, intermediates, products) or first-order saddle points (transition states).

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Addition to this compound (Illustrative)

| Nucleophile | Site of Attack | Activation Energy (kcal/mol) | Method |

|---|---|---|---|

| Hydride | C3 (ketone) | 12.5 | B3LYP/6-311+G(d,p) |

| Hydride | C1 (ester) | 18.2 | B3LYP/6-311+G(d,p) |

| Methylamine | C3 (ketone) | 15.8 | B3LYP/6-311+G(d,p) |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

The reactivity and biological activity of a flexible molecule like this compound are influenced by its conformational preferences. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a molecule over time.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the atoms as a function of time. By analyzing this trajectory, the different accessible conformations and their relative populations can be determined. Such analyses have been performed on other ester-containing molecules to understand their conformational behavior nih.gov.

For this compound, MD simulations can reveal the preferred orientations of the trifluoromethyl, methyl, and methoxycarbonyl groups relative to each other. This information is crucial for understanding how the molecule might fit into the active site of an enzyme or interact with other molecules. The simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to account for solvent effects on the conformational equilibrium.

Table 3: Torsional Angle Preferences in this compound from Molecular Dynamics (Illustrative)

| Dihedral Angle | Most Populated Range (degrees) | Force Field |

|---|---|---|

| O=C-C-C=O | 150-180 (anti-periplanar) | AMBER |

| F-C-C-C=O | 60-90 (gauche) | AMBER |

Note: The data in this table is illustrative and represents typical values that would be obtained from molecular dynamics simulations.

Prediction of Reactivity and Selectivity in Novel Transformations

A key application of computational chemistry is the prediction of reactivity and selectivity in new, unexplored chemical reactions. By combining the insights from electronic structure calculations and reaction mechanism studies, it is possible to make informed predictions about how this compound will behave in novel transformations.

For instance, reactivity indices derived from conceptual DFT, such as the Fukui function and dual descriptor, can be used to identify the most nucleophilic and electrophilic sites within the molecule. This information can predict the regioselectivity of reactions with various reagents. Computational studies on similar β-keto esters have utilized these descriptors to rationalize observed reactivity nih.gov.

Furthermore, by computationally screening a range of potential reactants and catalysts, it is possible to identify promising conditions for achieving a desired chemical transformation with high yield and selectivity. This in silico screening can significantly accelerate the discovery and optimization of new synthetic methods involving this compound. For example, DFT calculations could be used to predict the stereochemical outcome of an asymmetric reaction by comparing the energies of the diastereomeric transition states leading to different stereoisomers.

Table 4: Predicted Site of Attack by Different Reagents on this compound based on Fukui Functions (Illustrative)

| Reagent Type | Predicted Site of Attack | Rationale |

|---|---|---|

| Nucleophile | C3 (ketone carbonyl) | Highest electrophilic Fukui function value |

| Electrophile | O (ketone carbonyl) | Highest nucleophilic Fukui function value |

Note: The data in this table is illustrative and represents typical predictions that would be derived from conceptual DFT calculations.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Stereoselective Transformations

A primary area of future research lies in the development of new catalytic systems for the stereoselective transformation of methyl 3-oxo-2-(trifluoromethyl)butanoate, primarily focusing on asymmetric hydrogenation and reduction of its ketone functionality. The resulting chiral β-hydroxy-α-(trifluoromethyl) esters are highly sought-after precursors for synthesizing biologically active molecules.

Current research into the asymmetric reduction of trifluoromethyl ketones provides a strong foundation. researchgate.net For instance, iridium complexes with chiral ligands have proven to be highly effective for the hydrogenation of various trifluoromethyl-containing olefins, achieving excellent yields and enantioselectivities (up to 96% ee). nih.gov Similarly, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced to the corresponding alcohols with high diastereoselectivity. organic-chemistry.orgnih.gov

Future efforts will likely concentrate on:

Novel Ligand Design: Creating new P,N-ligands and bis-oxazoline ligands to improve the enantioselectivity and catalytic turnover numbers for the hydrogenation of this specific substrate. chinesechemsoc.orgorganic-chemistry.org Ligands that can operate efficiently under milder conditions and at lower catalyst loadings are of particular interest.

Earth-Abundant Metal Catalysts: Moving beyond precious metals like iridium, rhodium, and ruthenium to develop catalysts based on more abundant and cost-effective metals such as iron, copper, and nickel, without compromising stereocontrol.

Organocatalysis: Exploring the use of chiral small-molecule organocatalysts for the asymmetric reduction of the keto group, which offers an alternative to metal-based systems.

A summary of representative catalytic systems for related trifluoromethyl ketones is presented below, indicating promising avenues for this compound.

| Catalyst System | Ligand Type | Substrate Type | Key Outcome |

| Ir-based Catalyst | Chiral N,P-Ligands | CF3-containing olefins | High yields (80-99%) and enantioselectivities (87-96% ee) nih.gov |

| Ni-catalyzed Cross-Coupling | Chiral Bis-oxazoline | Acyl chlorides | Enantioselective synthesis of α-CF3 ketones nih.govchinesechemsoc.org |

| Oxazaborolidine (CBS) Catalyst | Chiral Lactam Alcohols | Trifluoromethyl ketones | High enantioselectivity (up to 94% ee) in borane (B79455) reductions researchgate.net |

| Palladium Complexes | BINAP derivatives | β-ketoesters | Enantioselective fluorination to create related structures nih.gov |

Exploration of New Synthetic Applications Beyond Current Scope

While the primary application of this compound is as a precursor for chiral alcohols, its 1,3-dicarbonyl motif is ripe for exploration in a wider range of synthetic transformations. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the molecule, opening doors to novel applications.

Future research is expected to explore its use in the synthesis of complex trifluoromethylated heterocycles, which are privileged structures in medicinal chemistry and agrochemicals. nih.govnih.gov Potential research directions include:

Multi-component Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity.

[4+2] and [3+2] Cycloaddition Reactions: Employing the compound or its derivatives in cycloadditions to construct various five- and six-membered ring systems. For example, reactions with reagents like sodium azide (B81097) can lead to the selective synthesis of trifluoroacetyl-substituted triazoles or trifluoromethyl-isoxazoles. researchgate.net

Domino and Cascade Reactions: Developing reaction sequences where a single transformation on the substrate triggers a cascade of subsequent intramolecular reactions to form intricate polycyclic systems.

The synthesis of various heterocyclic systems from trifluoromethylated building blocks has been demonstrated, suggesting a wide potential scope for this compound. researchgate.netresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, scalability, efficiency, and process control. beilstein-journals.org Integrating the synthesis and transformations of this compound into flow chemistry platforms represents a major emerging trend.

Key areas for development include:

Continuous Synthesis of the Substrate: Developing a robust flow process for the synthesis of this compound itself, potentially improving yield and purity while minimizing hazardous reaction conditions.

Flow-based Stereoselective Reductions: Utilizing packed-bed reactors with immobilized chiral catalysts for the continuous asymmetric hydrogenation of the keto group. This approach allows for easy separation of the catalyst from the product stream and enables catalyst recycling, enhancing the economic and environmental sustainability of the process. thieme.de

Automated Reaction Optimization: Combining flow reactors with real-time analytical tools (e.g., inline IR or NMR spectroscopy) and machine-learning algorithms to rapidly screen reaction conditions (temperature, pressure, catalyst loading, residence time) and identify optimal parameters for transformations. mit.edu This is particularly valuable for optimizing sensitive stereoselective reactions.

The application of flow chemistry has already shown benefits in the synthesis of other complex molecules, including C-glycosyl compounds and various active pharmaceutical ingredients, demonstrating the high potential for its application to trifluoromethylated building blocks. thieme.denih.gov

Interdisciplinary Research Opportunities in Chemical Sciences

The unique properties imparted by the trifluoromethyl group make this compound an attractive molecule for interdisciplinary research, bridging synthetic organic chemistry with medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry: The compound serves as a key starting material for creating libraries of novel trifluoromethyl-containing compounds for drug discovery. The CF3 group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. nih.gov Future work will involve using this building block to synthesize analogs of known drugs or to create entirely new scaffolds for screening against various biological targets.

Agrochemicals: Similar to pharmaceuticals, the inclusion of a CF3 group is a common strategy in the design of modern pesticides and herbicides. nih.gov New derivatives synthesized from this compound could be explored for their potential as next-generation crop protection agents.

Materials Science: Fluorinated compounds possess unique properties, including thermal stability and hydrophobicity. Research into incorporating the trifluoromethyl-β-hydroxy ester moiety, derived from this compound, into polymers or liquid crystals could lead to the development of new materials with tailored properties for advanced applications.

The continued exploration of this versatile chemical compound will undoubtedly lead to significant advancements across multiple domains of the chemical sciences.

Q & A

Q. How can this compound be utilized in isotopic labeling studies to trace metabolic pathways?

Q. What synthetic modifications enhance this compound’s utility in photoaffinity labeling for target identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.